molecular formula C18H15N3O4 B257378 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)isoxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)isoxazole-3-carboxamide

Cat. No. B257378
M. Wt: 337.3 g/mol
InChI Key: LGJMEEDEYDBGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)isoxazole-3-carboxamide is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoxazole family and has a unique chemical structure that makes it an interesting subject of research.

Scientific Research Applications

The unique chemical structure of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)isoxazole-3-carboxamide makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of drug discovery. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used as a tool in neuroscience research to study the role of certain receptors in the brain.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)isoxazole-3-carboxamide is not fully understood. However, it has been shown to act as a potent antagonist of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor. By blocking these receptors, this compound has the potential to modulate various physiological and biochemical processes in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)isoxazole-3-carboxamide are complex and depend on the specific receptor it is targeting. In general, this compound has been shown to have modulatory effects on neurotransmitter release, calcium signaling, and gene expression in the brain. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)isoxazole-3-carboxamide in lab experiments is its high potency and selectivity for certain receptors. This makes it an ideal tool for studying the role of these receptors in various physiological and biochemical processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research on 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)isoxazole-3-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is potential for the development of new derivatives of this compound with improved solubility and selectivity for certain receptors.

Synthesis Methods

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)isoxazole-3-carboxamide is a complex process that involves several steps. The first step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted to the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-methylpyridin-2-amine to form the intermediate amide. The final step involves the cyclization of the amide to form the isoxazole ring. The overall yield of this synthesis method is moderate, but the purity of the final product is high.

properties

Product Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)isoxazole-3-carboxamide

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-11-3-2-4-17(19-11)20-18(22)13-10-15(25-21-13)12-5-6-14-16(9-12)24-8-7-23-14/h2-6,9-10H,7-8H2,1H3,(H,19,20,22)

InChI Key

LGJMEEDEYDBGMQ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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